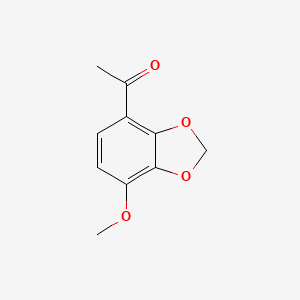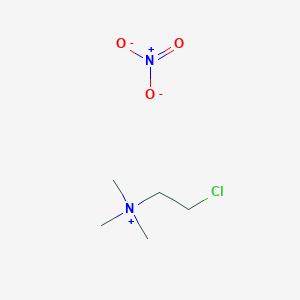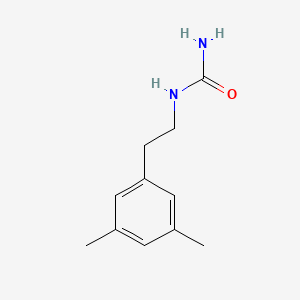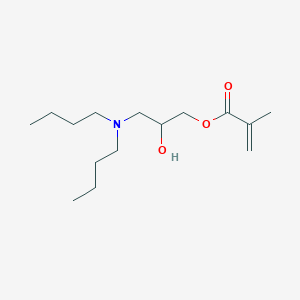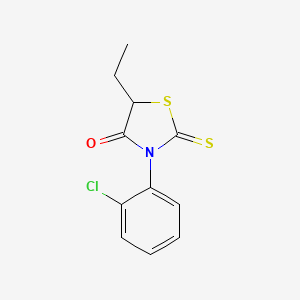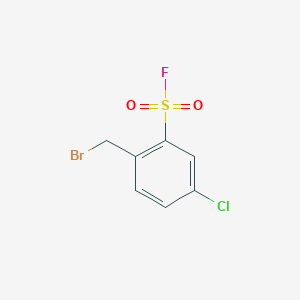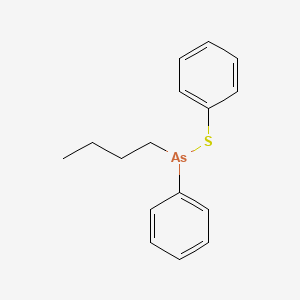
Butylphenyl(phenylthio)arsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylphenyl(phenylthio)arsine is an organoarsenic compound characterized by the presence of butyl, phenyl, and phenylthio groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butylphenyl(phenylthio)arsine typically involves the reaction of phenylthioarsenic compounds with butylphenyl derivatives. One common method is the reaction of phenylthioarsenic dichloride with butylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically refluxed for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Butylphenyl(phenylthio)arsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic derivatives.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in polar aprotic solvents.
Major Products Formed
Oxidation: Arsenic oxides and sulfoxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Scientific Research Applications
Butylphenyl(phenylthio)arsine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of butylphenyl(phenylthio)arsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the arsenic atom and sulfur atoms in thiol groups.
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the butyl and phenylthio groups.
Triphenylarsine: Contains three phenyl groups attached to arsenic, differing in its lack of sulfur-containing groups.
Arsenic trioxide: A simple arsenic compound with significant biological activity but different structural features.
Uniqueness
Butylphenyl(phenylthio)arsine is unique due to the presence of both butyl and phenylthio groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
24582-61-4 |
|---|---|
Molecular Formula |
C16H19AsS |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
butyl-phenyl-phenylsulfanylarsane |
InChI |
InChI=1S/C16H19AsS/c1-2-3-14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI Key |
GWWSMIWLZWOXJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


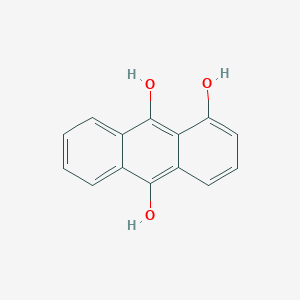
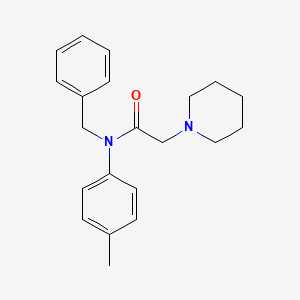
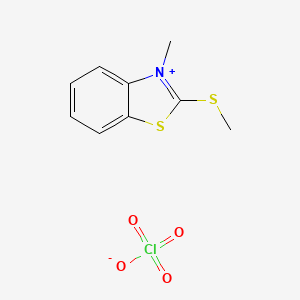



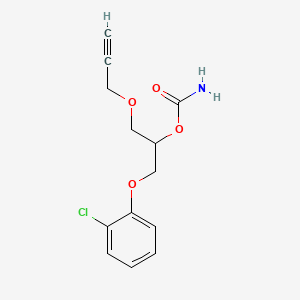
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
